2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with a chloropropanone and a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one typically involves the reaction of 4-(methylsulfonylmethyl)piperidine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropanone group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of propanone.
4-(Methylsulfonylmethyl)piperidine: Lacks the chloropropanone group.
2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]butan-1-one: Similar structure but with a butanone group instead of propanone.
Uniqueness
2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-8(11)10(13)12-5-3-9(4-6-12)7-16(2,14)15/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXUZLMMMMXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CS(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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